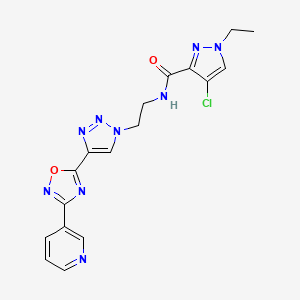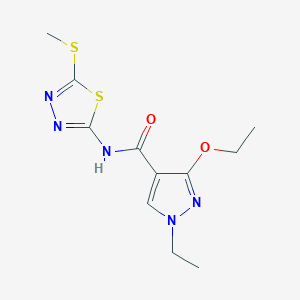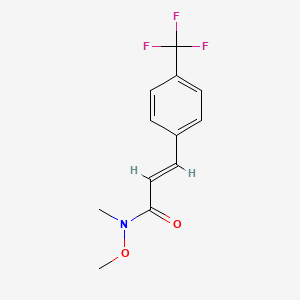![molecular formula C18H19BrN6O3 B2753452 3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921885-37-2](/img/structure/B2753452.png)
3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized via aromatic nucleophilic substitution . The new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoles contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis
Triazoles are heterocyclic compounds with a five-membered aromatic azole chain . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .科学的研究の応用
Receptor Ligand Development
Triazolopurine derivatives, showing structural similarity to human adenosine A(3) receptor antagonists, have been developed to target the human adenosine A(3) receptors. These compounds, derived from 5-amino-4-cyanoimidazole, exhibit affinity for cloned human adenosine receptors (A1, A2A, A2B, and A3), with potent and selective ligands identified for A(3) receptor applications. This research contributes to the development of new therapeutic agents targeting adenosine receptors, potentially useful in treating conditions like inflammatory diseases, cancer, and cardiac disorders (Okamura et al., 2002).
Anticancer Agents
New purine isosteres, specifically 5-aza-isoguanines, have been synthesized to explore their potential as anticancer agents. These compounds, inspired by the structural similarity to isoguanine, have been developed through a practical synthetic approach. The resulting 5-aza-isoguanines resemble known purine nucleoside phosphorylase inhibitors, indicating their potential utility in anticancer applications (Junaid et al., 2019).
Antimicrobial Activities
Synthesis of new 1,2,4-triazole derivatives has been conducted to evaluate their antimicrobial activities. These compounds, derived from various ester ethoxycarbonylhydrazones, have been tested against a range of microorganisms, displaying good to moderate activities. This research highlights the potential of triazole derivatives in developing new antimicrobial agents for treating infectious diseases (Bektaş et al., 2007).
Antioxidant Properties
The exploration of bromophenols, coupled with nucleoside bases and brominated tetrahydroisoquinolines from red algae, has revealed compounds with promising antioxidant properties. These bromophenols exhibit potent scavenging activity against various radicals, suggesting their potential application in preventing oxidative stress-related diseases (Ma et al., 2007).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation events necessary for cell cycle progression . This results in the arrest of the cell cycle, preventing the replication of potentially harmful cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This prevents DNA replication, a critical step in cell division. The downstream effect is the prevention of cell proliferation, particularly in cancerous cells .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and safety profile .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . This suggests that the compound could be effective in treating certain types of cancer .
将来の方向性
The future directions of triazoles research could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . There is a kind of “race” between scientists developing novel medicines since the presentation of the principal antibiotic into clinical practice .
特性
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-5-butyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6O3/c1-4-5-8-24-13-15(26)20-18(27)23(2)16(13)25-14(21-22-17(24)25)11-9-10(19)6-7-12(11)28-3/h6-7,9H,4-5,8H2,1-3H3,(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYJVPIZTJRFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)
![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2753374.png)
![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2753375.png)
![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2753377.png)


![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)

![N-[2-amino-2-(2-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2753384.png)

methanone](/img/structure/B2753386.png)
![1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2753388.png)
